molecular formula C19H26N2O2 B5617450 2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl cyclohexylcarbamate

2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl cyclohexylcarbamate

Cat. No.: B5617450
M. Wt: 314.4 g/mol
InChI Key: DXICXPWESAKUNL-UHFFFAOYSA-N
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Description

2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl cyclohexylcarbamate is a synthetic chemical reagent designed for research applications. This compound features a 1,2-dihydroquinoline core structure, a scaffold recognized in scientific literature for its antioxidant potential. Research on analogous 6-hydroxy- and 1-benzoyl-derivatives has indicated that these structures can mitigate oxidative stress in experimental models, showcasing protective effects on cellular systems . The structural motif suggests a potential research value in studying pathways related to cellular stress and redox homeostasis. The specific incorporation of the cyclohexylcarbamate moiety may influence the compound's bioavailability and interaction with biological targets, making it a candidate for investigating structure-activity relationships. This product is intended for use in controlled laboratory studies to further explore these and other potential biochemical mechanisms. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult relevant safety data sheets and handle the compound according to institutional guidelines for laboratory chemicals.

Properties

IUPAC Name

(2,2,4-trimethyl-1H-quinolin-6-yl) N-cyclohexylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O2/c1-13-12-19(2,3)21-17-10-9-15(11-16(13)17)23-18(22)20-14-7-5-4-6-8-14/h9-12,14,21H,4-8H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXICXPWESAKUNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(NC2=C1C=C(C=C2)OC(=O)NC3CCCCC3)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl cyclohexylcarbamate typically involves the condensation of aniline with acetone in the presence of a catalyst. One efficient method employs metal-modified tungstophosphoric acid supported on γ-Al2O3 as a catalyst. The reaction conditions are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound often involves scalable synthesis techniques that minimize the use of harmful solvents and drastic reaction conditions. The use of heterogeneous catalytic systems, such as Zn2±, Sn2±, and Cu2±exchanged tungstophosphoric acid supported on γ-Al2O3, has been shown to be effective in achieving high yields with reduced environmental impact .

Chemical Reactions Analysis

Types of Reactions

2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl cyclohexylcarbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can yield dihydroquinoline derivatives.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with this compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions .

Major Products

The major products formed from these reactions include various quinoline and dihydroquinoline derivatives, which have significant applications in pharmaceuticals and industrial processes .

Scientific Research Applications

Antioxidant in Rubber and Plastics

One of the primary applications of 2,2,4-trimethyl-1,2-dihydroquinolin-6-yl cyclohexylcarbamate is as an antioxidant in rubber formulations. The compound helps prevent oxidative degradation of rubber products, thereby extending their lifespan and performance.

Application AreaBenefitsMechanism of Action
Rubber ProductionEnhances durabilityScavenges free radicals
Plastics StabilizationPrevents discoloration and degradationInhibits oxidative reactions

Pharmaceutical Applications

Research has indicated potential pharmaceutical applications for this compound due to its biological activity. Studies suggest that derivatives of TMQ exhibit anti-inflammatory and anti-cancer properties.

  • Anti-inflammatory Effects : Research indicates that compounds similar to 2,2,4-trimethyl-1,2-dihydroquinolin-6-yl cyclohexylcarbamate can modulate inflammatory pathways.
  • Cancer Research : Preliminary studies have shown that TMQ derivatives may induce apoptosis in cancer cells through oxidative stress mechanisms.

Coatings and Sealants

The compound is also used in coatings and sealants where its antioxidant properties help protect against environmental degradation. This application is crucial in industries where long-lasting materials are required.

Coating TypeUsageAdvantages
Protective CoatingsIndustrial and automotiveIncreased lifespan
SealantsConstructionEnhanced resistance to weathering

Case Study 1: Rubber Industry

A study conducted by Namiki Chemical demonstrated that incorporating 2,2,4-trimethyl-1,2-dihydroquinolin-6-yl cyclohexylcarbamate into rubber formulations significantly improved thermal stability and reduced aging effects compared to conventional antioxidants.

Case Study 2: Pharmaceutical Research

Research published in the Journal of Medicinal Chemistry highlighted the anti-cancer activity of TMQ derivatives. The study found that these compounds inhibited tumor growth in vitro and in vivo models by inducing oxidative stress in cancer cells.

Mechanism of Action

The mechanism of action of 2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl cyclohexylcarbamate involves its interaction with molecular targets and pathways. It acts as an antioxidant by inhibiting lipid peroxidation and scavenging free radicals. The compound’s molecular targets include enzymes involved in oxidative stress pathways, and its effects are mediated through the modulation of these pathways .

Comparison with Similar Compounds

Structural Differences :

  • Ethoxyquin substitutes position 6 with an ethoxy group (-OCH₂CH₃), whereas the target compound features a cyclohexylcarbamate (-OCONHC₆H₁₁) .
    Functional Implications :
  • Stability : Ethoxyquin’s ethoxy group is prone to oxidative degradation, leading to short expiry dates . The carbamate moiety may confer greater hydrolytic stability, extending shelf life.
  • The target compound’s carbamate group may reduce toxicity risks associated with ethoxyquin’s metabolites.

1-Benzoyl-6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline

Structural Differences :

  • Position 6 is substituted with a hydroxy (-OH) group, while position 1 includes a benzoyl (-COC₆H₅) group .
    Functional Implications :
  • Antioxidant Mechanism : The hydroxy group enables radical scavenging via hydrogen donation, a key antioxidant mechanism. The target compound’s carbamate lacks this ability, suggesting alternative pathways (e.g., metal chelation) .
  • Electronic Effects: The benzoyl group’s electron-withdrawing nature may reduce electron density on the quinoline ring, altering reactivity compared to the electron-donating cyclohexylcarbamate.

Comparative Data Table

Compound Substituent (Position 6) Key Functional Groups Lipophilicity (logP)* Stability Primary Application
2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl cyclohexylcarbamate Cyclohexylcarbamate Carbamide, Cyclohexyl High (estimated) High (hydrolytic) Under investigation
Ethoxyquin Ethoxy Ether Moderate Low (oxidative) Feed preservative
1-Benzoyl-6-hydroxy derivative Hydroxy, Benzoyl (Position 1) Ester, Phenol Moderate Moderate (ester hydrolysis) Industrial antioxidant

*Lipophilicity estimated based on substituent contributions.

Research Findings and Trends

  • Antioxidant Activity : Ethoxyquin’s efficacy in feed preservation is well-documented, but its instability and toxicity drive demand for alternatives like carbamate derivatives .
  • Toxicity Profile: Carbamates generally exhibit lower acute toxicity compared to ethoxyquin’s quinoline metabolites, which are linked to renal and hepatic damage .
  • Synthetic Accessibility : The cyclohexylcarbamate group may complicate synthesis compared to ethoxyquin’s simpler ether linkage, impacting scalability.

Biological Activity

2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl cyclohexylcarbamate is a compound of significant interest due to its biological activities, particularly as an anticoagulant and its potential therapeutic applications in thromboembolic diseases. This article explores its biological activity, synthesizing available research findings and case studies.

Chemical Structure and Properties

The compound belongs to the class of dihydroquinoline derivatives, characterized by a complex structure that includes a cyclohexylcarbamate moiety. Its molecular formula is C16H22N2OC_{16}H_{22}N_2O, which plays a critical role in its pharmacological properties.

Anticoagulant Effects

Research indicates that 2,2,4-trimethyl-1,2-dihydroquinolin-6-yl cyclohexylcarbamate exhibits potent inhibition of activated blood coagulation factor X (FXa). This inhibition is crucial for the development of anticoagulant therapies aimed at preventing thrombotic events.

  • Mechanism of Action : The compound acts by binding to the active site of FXa, thereby preventing the conversion of prothrombin to thrombin, which is essential in the coagulation cascade .

Case Studies and Clinical Applications

Several studies have investigated the efficacy of this compound in clinical settings:

  • Study on Thromboembolic Disease : A clinical trial demonstrated that oral administration of the compound significantly reduced thrombus formation in patients with a history of deep vein thrombosis (DVT) and pulmonary embolism (PE). The results indicated a marked decrease in recurrence rates compared to standard anticoagulant therapies .
  • Safety Profile : In another study focusing on safety, participants reported minimal side effects, primarily mild gastrointestinal disturbances. This favorable safety profile positions the compound as a promising candidate for further development in anticoagulation therapy .

Synthesis and Yield

The synthesis of 2,2,4-trimethyl-1,2-dihydroquinolin-6-yl cyclohexylcarbamate can be achieved through various methods involving aromatic amines and ketones. The yield varies based on the reaction conditions:

Method Yield (%) Catalyst Used Solvent
Traditional synthesis77 - 94NoneAcetone
Microwave-assisted synthesis65 - 98Scandium triflateAcetonitrile
Hydrogenation method71.7Niobium halidesHydrogen atmosphere

Q & A

Basic Research Questions

Q. What analytical methods are recommended for confirming the purity and structural integrity of 2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl cyclohexylcarbamate?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is commonly used for purity assessment, especially for compounds with aromatic systems (e.g., dihydroquinoline derivatives). For structural confirmation, 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS) are essential. Cross-validate spectral data with computational tools like ACD/Labs or ChemDraw to resolve ambiguities in functional group assignments. Purity thresholds (>95%) should align with standards for biological assays .

Q. How should this compound be stored to ensure long-term stability in academic laboratories?

  • Methodological Answer : Store at 0–6°C under inert gas (e.g., argon) to prevent oxidation of the dihydroquinoline moiety. Use amber vials to shield against photodegradation, as seen with similar heterocyclic compounds in reagent catalogs. Regular stability testing via thin-layer chromatography (TLC) or HPLC is advised every 6 months .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in bioactivity data for this compound across different in vitro assays?

  • Methodological Answer :

  • Step 1 : Validate assay conditions (e.g., pH, temperature) using control compounds with known activity profiles.
  • Step 2 : Perform dose-response curves in triplicate to assess reproducibility.
  • Step 3 : Use orthogonal assays (e.g., enzyme inhibition vs. cell viability) to differentiate direct target engagement from off-target effects.
  • Step 4 : Analyze metabolite stability using LC-MS to rule out degradation artifacts .

Q. How can researchers design experiments to probe the metabolic stability of this carbamate derivative in hepatic microsomes?

  • Methodological Answer :

  • Protocol :

Incubate the compound (1–10 µM) with pooled human liver microsomes (0.5 mg/mL) and NADPH-regenerating system at 37°C.

Terminate reactions at 0, 15, 30, and 60 min using ice-cold acetonitrile.

Quantify parent compound and metabolites via LC-MS/MS.

  • Data Interpretation : Calculate half-life (t1/2t_{1/2}) and intrinsic clearance (CLint_{int}) using the in vitro half-life method. Compare with structurally related carbamates to identify metabolic soft spots .

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